molecular formula C8H7F3O4S B1630330 4-Methoxyphenyl trifluoromethanesulfonate CAS No. 66107-29-7

4-Methoxyphenyl trifluoromethanesulfonate

Cat. No.: B1630330
CAS No.: 66107-29-7
M. Wt: 256.2 g/mol
InChI Key: XSTNIRWDULKNJE-UHFFFAOYSA-N
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Description

4-Methoxyphenyl trifluoromethanesulfonate, also known as 4-Methoxyphenyl triflate, is a chemical compound with the molecular formula C8H7F3O4S . It has a molecular weight of 256.2 and is typically stored in a dry environment at 2-8°C . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h2-5H,1H3 . This indicates that the molecule consists of a trifluoromethanesulfonate group attached to the 4-position of a methoxyphenyl ring.


Physical and Chemical Properties Analysis

This compound has a density of 1.416 g/mL at 25 °C . It has a refractive index (n20/D) of 1.454 . The boiling point is 90-92 °C at 3.5 mmHg .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

One of the significant applications of 4-Methoxyphenyl trifluoromethanesulfonate derivatives is in the development of proton exchange membranes (PEMs) for fuel cell applications. For instance, comb-shaped poly(arylene ether sulfone)s with sulfonated side chains were synthesized using a method that involved a methoxy group, indicating its potential in enhancing proton and methanol transport properties crucial for fuel cell performance (Kim, Robertson, & Guiver, 2008).

Organic Synthesis and Catalysis

This compound plays a role in organic synthesis, particularly in facilitating the synthesis of complex organic molecules. For example, it has been used in the Brønsted acid-promoted one-pot synthesis of chrysene derivatives, demonstrating its utility in organic reactions through the formation of isochromenylium intermediates (Guo et al., 2015).

Glycosyl Triflates Generation

The compound has been employed in the generation of glycosyl triflates from thioglycosides, showcasing its application in carbohydrate chemistry. This method, involving S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride, allows for rapid and selective conversion of thioglycosides to glycosides (Crich & Smith, 2000).

Thin-Film Composite Membranes for Dye Treatment

In the field of membrane technology, this compound derivatives have been utilized in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and are effective in the treatment of dye solutions, indicating their potential in water purification and environmental remediation (Liu et al., 2012).

Lewis Acid Catalysis

The compound is also found in Lewis acid catalysis applications, where scandium trifluoromethanesulfonate, a related compound, has been shown to catalyze the acylation of alcohols with acid anhydrides and mixed anhydrides efficiently. This highlights its role in enhancing the reactivity and selectivity of organic reactions (Ishihara et al., 1996).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302 and H318 . This means it is harmful if swallowed and causes serious eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Properties

IUPAC Name

(4-methoxyphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTNIRWDULKNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973474
Record name 4-Methoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5788-41-0, 66107-29-7
Record name 4-Methoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyphenyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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